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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indole

Cat. No.: B3430690 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-
Bromo-3-methyl-1H-indole (C₉H₈BrN), a heterocyclic compound of significant interest in

synthetic and medicinal chemistry. This document is intended for researchers, scientists, and

professionals in drug development who require a deep understanding of the structural

characterization of this molecule. We will delve into the nuances of Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy,

interpreting the data through the lens of established chemical principles and field-proven

insights.

Molecular Structure and Overview
7-Bromo-3-methyl-1H-indole is an indole derivative featuring a bromine atom on the benzene

ring at position 7 and a methyl group on the pyrrole ring at position 3. This substitution pattern

gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Accurate characterization is paramount for confirming its identity and purity, which are critical

prerequisites for any subsequent biological or chemical application.

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the

indole ring system is used throughout this guide.

Caption: Molecular structure of 7-Bromo-3-methyl-1H-indole with IUPAC numbering.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The data presented here were acquired in deuterated chloroform (CDCl₃), a

standard solvent chosen for its ability to dissolve a wide range of organic compounds and for

its well-defined residual solvent peak, which serves as a convenient internal reference.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the number, environment, and connectivity of

hydrogen atoms in a molecule. The ¹H NMR spectrum of 7-Bromo-3-methyl-1H-indole was

recorded at 500 MHz, providing excellent signal dispersion.[1]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.06 s (broad) 1H - NH-1

7.55 d 1H 7.9 H-4

7.37 d 1H 7.6 H-6

7.08 – 6.97 m 2H - H-2, H-5

2.35 d 3H 1.0 CH₃-3

Expert Interpretation:

N-H Proton (δ 8.06): The broad singlet at 8.06 ppm is characteristic of the indole N-H proton.

[1] Its downfield shift is due to the deshielding effect of the aromatic ring system and its

acidic nature. The broadness arises from quadrupole broadening by the adjacent ¹⁴N

nucleus and potential intermolecular hydrogen exchange.

Aromatic Protons (δ 6.97-7.55): The protons on the benzene ring appear in the aromatic

region. The proton at H-4 (δ 7.55) is the most deshielded of the benzene ring protons due to

the anisotropic effect of the adjacent pyrrole ring. It appears as a doublet, coupled to H-5.

The H-6 proton (δ 7.37) is also a doublet, coupled to H-5. The signal for H-5 is part of the

multiplet between 7.08-6.97 ppm, coupled to both H-4 and H-6. The bromine at C-7 exerts

an inductive electron-withdrawing effect, influencing the chemical shifts of adjacent protons.
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Pyrrole Ring Proton (δ 7.08-6.97): The H-2 proton signal is also located within the multiplet at

7.08-6.97 ppm.[1] It typically appears as a narrow multiplet or a slightly broadened singlet

due to a small long-range coupling with the C-3 methyl protons.

Methyl Protons (δ 2.35): The sharp signal at 2.35 ppm, integrating to three protons, is

assigned to the methyl group at C-3.[1] The slight splitting into a doublet (J = 1.0 Hz) is a

result of four-bond allylic coupling with the H-2 proton, a characteristic feature that confirms

the C-3 substitution.

¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. The spectrum for this compound was

recorded at 125 MHz.[1] The assignments are based on established chemical shift data for

substituted indoles.[2][3]

Chemical Shift (δ) ppm Assignment

135.07 C-7a

129.64 C-3a

124.31 C-6

122.33 C-2

120.42 C-4

118.23 C-5

113.13 C-3

104.75 C-7

9.97 CH₃

Expert Interpretation:

Quaternary Carbons (δ 104.75, 113.13, 129.64, 135.07): The signals for the quaternary

carbons are typically weaker in intensity. The most upfield of these, δ 104.75, is assigned to

C-7, the carbon directly attached to the bromine atom. This upfield shift is a classic example

of the "heavy atom effect," where the large electron cloud of bromine provides shielding. The
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signal at δ 113.13 is assigned to C-3, which is shielded by the electron-donating effect of the

methyl group. The remaining signals at δ 129.64 and 135.07 correspond to the bridgehead

carbons C-3a and C-7a, respectively.[1]

Aromatic CH Carbons (δ 118.23, 120.42, 124.31): These signals correspond to the

protonated carbons of the benzene ring (C-4, C-5, C-6). Their specific assignments can be

definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum

Coherence).

Pyrrole Ring CH Carbon (δ 122.33): The signal at 122.33 ppm is assigned to C-2 of the

pyrrole ring.[1]

Methyl Carbon (δ 9.97): The most upfield signal at 9.97 ppm is unambiguously assigned to

the methyl carbon, consistent with a methyl group attached to an sp²-hybridized carbon.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and offering insights into

its structure. While an experimental spectrum for 7-Bromo-3-methyl-1H-indole was not

available, its fragmentation pattern can be reliably predicted based on the principles of mass

spectrometry and data from analogous compounds like 3-methylindole.[4][5]

The molecular ion peak is expected to be prominent due to the stability of the aromatic indole

system. A key feature will be the isotopic signature of bromine. Naturally occurring bromine

consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass

units apart (M⁺˙ and [M+2]⁺˙).

Molecular Weight: 210.07 g/mol [6]

Expected Molecular Ion (M⁺˙) for ⁷⁹Br: m/z 210

Expected Molecular Ion ([M+2]⁺˙) for ⁸¹Br: m/z 212

Predicted Fragmentation Pathway:
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Caption: Plausible EI fragmentation pathway for 7-Bromo-3-methyl-1H-indole.

Expected Major Fragments:
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m/z (for ⁷⁹Br/⁸¹Br)
Formula of Lost
Neutral

Fragment Ion
Structure

Significance

209/211 H• [M-H]⁺

Loss of a hydrogen

radical, likely from the

methyl group, to form

a stable quinolinium-

like cation. This is a

common

fragmentation for

methylindoles.[5]

130 Br• [M-Br]⁺

Cleavage of the C-Br

bond. The resulting

fragment corresponds

to the 3-methylindole

cation.

117 H, Br, CHN C₈H₇N⁺

Subsequent

fragmentation of the

[M-Br]⁺ ion, potentially

involving

rearrangement to an

azaazulenium ion, a

characteristic

fragment for indoles.

[5]

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups

absorb IR radiation at characteristic frequencies. While an experimental spectrum was not

available, the key absorptions for 7-Bromo-3-methyl-1H-indole can be confidently predicted

from established data for substituted indoles.[1][7][8] The analysis assumes the sample is

prepared as a KBr pellet or a Nujol mull.

Predicted Characteristic IR Absorptions:
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3400 Medium, Sharp N-H Stretch Indole N-H

3100-3000 Medium C-H Stretch Aromatic C-H

2950-2850 Medium C-H Stretch Methyl C-H

~1610, ~1580, ~1450 Medium-Strong C=C Stretch Aromatic Ring

~1340 Medium C-N Stretch Aromatic Amine

~740 Strong
C-H Out-of-plane

Bend

ortho-disubstituted

Benzene

~650 Medium-Strong C-Br Stretch Aryl Bromide

Expert Interpretation:

N-H Stretch (~3400 cm⁻¹): A moderately sharp peak in this region is the hallmark of the N-H

bond in the indole ring.[7] In the solid state, hydrogen bonding may cause this peak to

broaden and shift slightly to a lower frequency.

C-H Stretches (2850-3100 cm⁻¹): The spectrum will distinguish between aromatic C-H

stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000

cm⁻¹).[8]

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. The strong

absorptions for aromatic C=C stretching confirm the presence of the benzene ring. A strong

band around 740 cm⁻¹ would be highly indicative of the 1,2,3-trisubstitution pattern on the

benzene ring (protons at C4, C5, C6). The C-Br stretch is expected at a lower frequency,

typically around 650 cm⁻¹.

Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, the following standardized

protocols should be employed. The choice of instrumentation and parameters is critical for

obtaining spectra that are both accurate and precise.
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of 7-Bromo-3-methyl-1H-
indole into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or

equivalent).

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated

or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and

symmetrical TMS peak.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay (d1) to 2 seconds.

Acquire 16-32 scans.

Process the data with an exponential line broadening of 0.3 Hz.

Reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Set the spectral width to cover the range of -10 to 220 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the relaxation delay (d1) to 2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b3430690?utm_src=pdf-body
https://www.benchchem.com/product/b3430690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire 1024-4096 scans, depending on sample concentration.

Process the data with an exponential line broadening of 1-2 Hz.

Reference the spectrum to the residual CDCl₃ peak at 77.16 ppm.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a dilute solution of the compound (e.g., 1 mg/mL in methanol

or dichloromethane) via a direct insertion probe or a GC inlet if coupled to a Gas

Chromatograph.

Ionization: Use standard Electron Ionization (EI) with an electron energy of 70 eV. This

energy level is an industry standard that provides reproducible fragmentation patterns and

allows for comparison with library spectra.

Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300,

to ensure capture of both low-mass fragments and the molecular ion.

Data Acquisition: Acquire data in centroid mode. Ensure the ion source temperature is

optimized (e.g., 200-250 °C) to prevent thermal decomposition while ensuring volatilization.

Calibration: Calibrate the mass analyzer using a known standard (e.g.,

perfluorotributylamine, PFTBA) before the analysis to ensure high mass accuracy.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the

spectrometer and acquire a background spectrum (typically 16-32 scans). This is crucial to

subtract the absorbance from atmospheric CO₂ and water vapor.
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Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and

acquire the sample spectrum using the same number of scans.

Data Acquisition:

Scan the mid-IR range from 4000 to 400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

The final spectrum should be presented in transmittance or absorbance mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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